molecular formula C14H16FN3O4S2 B2941501 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-02-7

2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2941501
CAS No.: 2034430-02-7
M. Wt: 373.42
InChI Key: QOOJCNZFBLMFMA-UHFFFAOYSA-N
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Description

The compound 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a structurally complex molecule featuring:

  • 4-Fluoro-3-methylphenyl substituent: The fluorine atom and methyl group at the 3-position of the aromatic ring may modulate lipophilicity and electronic properties, affecting bioavailability and target engagement .
  • 1-Methylimidazole core: A five-membered heterocycle common in bioactive molecules, contributing to π-π stacking or coordination with metal ions.

Properties

IUPAC Name

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-10-7-11(3-4-13(10)15)24(21,22)18-8-12(9-18)23(19,20)14-16-5-6-17(14)2/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJCNZFBLMFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O4SC_{18}H_{19}FN_2O_4S, with a molecular weight of approximately 378.4 g/mol. The structure features:

  • A sulfonyl group that enhances the compound's reactivity.
  • An azetidine ring , which contributes to its pharmacokinetic properties.
  • An imidazole moiety , known for its diverse biological activities.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme inhibition : The compound may interact with specific enzymes, altering their activity and thereby influencing metabolic pathways.
  • Receptor binding : It may bind to various receptors, modulating physiological responses.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various parameters. Here are some key findings:

Biological Activity Description Reference
Antimicrobial ActivityExhibited potent activity against multidrug-resistant Staphylococcus aureus and other bacterial strains with MIC values ranging from 4–8 μg/mL.
Anticancer PotentialDisplayed cytotoxic effects in vitro against human cancer cell lines. Specific IC50 values were determined for different cell lines, indicating significant activity.
PharmacokineticsEvaluated in Sprague-Dawley rats, showing moderate exposure with a Cmax of 592 ± 62 mg/mL and a half-life (t1/2) of 26.2 ± 0.9 hours.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antimicrobial Studies : In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Cytotoxicity Assays : When tested against various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting potential applications in cancer therapeutics.
  • Pharmacokinetic Profiling : The pharmacokinetic properties were thoroughly evaluated, indicating favorable absorption and prolonged circulation time in vivo, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Sulfonyl-Containing Heterocycles

The dual sulfonyl groups in the target compound distinguish it from analogs. For example:

  • 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () contains a sulfinyl (-SO-) group instead of sulfonyl. Sulfinyl groups are less electron-withdrawing and more prone to oxidation, which may reduce metabolic stability compared to sulfonyl derivatives .
  • Benzene derivatives with trifluorohexyl sulfonyl chains () exhibit extreme hydrophobicity due to perfluorinated alkyl groups, contrasting with the target compound’s balanced lipophilicity from its aromatic and azetidine moieties .

Table 1: Comparison of Sulfonyl/Sulfinyl Heterocycles

Compound Sulfonyl/Sulfinyl Groups Core Structure Key Substituents Potential Stability
Target Compound Dual sulfonyl Imidazole + azetidine 4-Fluoro-3-methylphenyl High (rigid)
2-(((4-(2-Methoxyphenoxy)...imidazole Single sulfinyl Benzimidazole + pyridine 2-Methoxyphenoxy Moderate
Tridecafluorohexyl sulfonyl derivatives Single sulfonyl Benzene/thiophene Tridecafluorohexyl chains High (hydrophobic)
Fluorinated Aromatic Systems

The 4-fluoro-3-methylphenyl group in the target compound shares similarities with fluorophenyl derivatives in and :

  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () uses a 5-fluoro substituent on a benzimidazole scaffold.
  • 2-(3-Fluorophenyl)-1H-benzimidazole derivatives () feature a 3-fluorophenyl group, which may offer steric and electronic differences compared to the target’s 4-fluoro-3-methylphenyl group .

Table 2: Fluorinated Aromatic Substituents

Compound Fluorine Position Additional Substituents Core Heterocycle Likely Lipophilicity (clogP)*
Target Compound 4-fluoro 3-methyl Imidazole Moderate (~2.5–3.0)
5-Fluoro-benzimidazole () 5-fluoro Benzo[d][1,3]dioxol Benzimidazole Higher (~3.0–3.5)
3-Fluorophenyl derivative () 3-fluoro Triazole Benzimidazole Moderate (~2.0–2.5)

*Estimated based on substituent contributions.

Azetidine vs. Other Cyclic Amines

The azetidine ring (four-membered) in the target compound contrasts with larger cyclic amines like piperidine or pyrrolidine (five- or six-membered). Smaller rings increase ring strain, which may enhance reactivity or conformational selectivity. For instance:

  • Azetidine sulfonamides are less common in the provided evidence but are emerging in drug discovery for their unique pharmacokinetic profiles.
  • Pyridine-containing analogs () leverage a six-membered aromatic ring for planar interactions, whereas azetidine’s non-planarity may restrict binding to specific enzyme pockets .
Imidazole Derivatives

The 1-methylimidazole core in the target compound differs from benzimidazole () or triazole () systems:

  • Benzimidazoles (e.g., ) have fused benzene-imidazole rings, increasing molecular weight and π-surface area for stacking interactions.
  • Triazole derivatives () offer additional hydrogen-bonding sites but may introduce synthetic complexity compared to simpler imidazoles .

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